2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Medicinal Chemistry Drug Discovery Chemical Biology

2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (CAS 898420-37-6) is a synthetic small molecule with a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol. It belongs to the quinazolinone class, featuring a cyclopentylacetamide substituent linked to a 3-phenyl-2-methyl-4-oxo-3,4-dihydroquinazoline core.

Molecular Formula C22H23N3O2
Molecular Weight 361.445
CAS No. 898420-37-6
Cat. No. B2714409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
CAS898420-37-6
Molecular FormulaC22H23N3O2
Molecular Weight361.445
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)CC4CCCC4
InChIInChI=1S/C22H23N3O2/c1-15-23-20-12-5-4-11-19(20)22(27)25(15)18-10-6-9-17(14-18)24-21(26)13-16-7-2-3-8-16/h4-6,9-12,14,16H,2-3,7-8,13H2,1H3,(H,24,26)
InChIKeyRWHDLKGWPBEIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (898420-37-6) Remains a Chemically Intriguing but Biologically Unvalidated Quinazolinone


2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide (CAS 898420-37-6) is a synthetic small molecule with a molecular formula of C22H23N3O2 and a molecular weight of 361.4 g/mol [1]. It belongs to the quinazolinone class, featuring a cyclopentylacetamide substituent linked to a 3-phenyl-2-methyl-4-oxo-3,4-dihydroquinazoline core [1]. While the quinazolinone scaffold is widely explored in medicinal chemistry for kinase and phosphodiesterase inhibition, a comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals a critical absence of disclosed, quantitative biological activity data for this specific compound.

The Unquantified Risk of Substituting 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide with Other Quinazolinones


Within the quinazolinone class, minor structural modifications are known to cause dramatic shifts in target engagement, selectivity, and pharmacokinetic profiles [1]. Although the specific target and potency of 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide are uncharacterized in the public domain, its distinct N3-phenyl substitution pattern and cyclopentyl acetamide tail differentiate it from common 2-substituted or 6,7-dimethoxy quinazoline analogs. Without publicly available head-to-head data, any attempt at generic substitution based solely on scaffold similarity carries a high, unquantified risk of losing an unknown, desired biological effect or introducing unforeseen off-target liabilities.

Finding Zero: An Honest Quantitative Evidence Guide for 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide


Absence of Disclosed Biochemical or Cellular Activity Data

A systematic search of authoritative databases including PubChem, ChEMBL, and BindingDB returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for CAS 898420-37-6 [1]. This absence of primary pharmacological efficacy data is the most critical evidentiary gap, making any evidence-based comparison to more advanced quinazolinone probes or drugs impossible.

Medicinal Chemistry Drug Discovery Chemical Biology

Unestablished In Vivo Pharmacokinetic and Efficacy Profile

No patent or primary paper was found disclosing in vivo pharmacokinetic parameters (e.g., clearance, bioavailability, half-life) or disease model efficacy for this compound. The predicted logP (XLogP3) of 3.4 [1] suggests moderate lipophilicity, a property shared by many bioactive quinazolinones, but this single computed parameter is insufficient to infer an in vivo differentiation advantage over any specific analog.

Pharmacokinetics In Vivo Pharmacology ADME

Structural Differentiation from Common Quinazolinone Scaffolds

The compound's structure includes a 2-methyl group on the quinazolinone core and an N3-(3-aminophenyl) linker connecting to a cyclopentylacetamide moiety [1]. This specific combination is distinct from the 2-aryl or 2-alkylamino quinazolines (e.g., gefitinib) and from 6,7-dimethoxyquinazoline PDE5 inhibitors (e.g., tadalafil). The cyclopentyl ring imparts a steric profile different from common phenyl or cyclohexyl analogs, which could theoretically lead to unique binding pocket interactions, but this remains strictly hypothetical without crystallization data or molecular modeling studies.

Structural Biology Medicinal Chemistry SAR

Defensive Scenarios: Where to Use 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide Given a Zero-Data Baseline


De Novo Phenotypic or High-Throughput Screening (HTS)

The compound can only be rationally deployed in broad phenotypic screens or as part of a diverse compound library for HTS. Its procurement for these purposes is justified solely by its structural novelty within the quinazolinone space, not by any evidence of potency. Any screen hit must be followed by complete target deconvolution and counter-screening, as no prior selectivity data exists [1].

Synthetic Chemistry and Scaffold-Hopping Exercises

As a synthetic intermediate or final compound, 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide serves as a scaffold-hopping starting point for medicinal chemists exploring non-traditional quinazolinone substitution. Its unique 3-phenyl-2-methyl-4-oxoquinazoline architecture makes it a valid comparator for generating internal SAR data against more common 2-arylquinazolines [1].

Internal Tool Compound for Target Identification (Chemical Biology)

If internal, unpublished data links this compound to a specific target, it may serve as an internal tool compound for chemical biology studies. However, for public procurement, this use is speculative and requires the buyer to generate all foundational affinity, selectivity, and ADME data independently, as none are available in the public domain to guide experimental design [1].

Quote Request

Request a Quote for 2-cyclopentyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.